molecular formula C5H6N4O3 B1587186 2-Methoxy-5-nitropyrimidin-4-amine CAS No. 304646-29-5

2-Methoxy-5-nitropyrimidin-4-amine

Cat. No. B1587186
M. Wt: 170.13 g/mol
InChI Key: NTYPCKIDOSPATQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C5H6N4O3 . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-nitropyrimidin-4-amine consists of a pyrimidine ring which is a heterocyclic aromatic ring containing two nitrogen atoms. The ring is substituted with a methoxy group at the 2nd position and a nitro group at the 5th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-5-nitropyrimidin-4-amine include a melting point of 119-120 °C, a predicted boiling point of 294.4±32.0 °C, and a predicted density of 1.224±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Methoxy-5-nitropyrimidin-4-amine serves as a crucial synthetic intermediate in the generation of biologically active compounds. Research by Marchal et al. (2010) demonstrated the high regioselective and sequential nucleophilic aromatic substitution of methoxy groups in 2-amino-4,6-dimethoxy-5-nitrosopyrimidine, leading to the synthesis of polyfunctionalized aminopyrimidines. These compounds mimic fused heterobicyclic derivatives with potential biological activity, including antiviral properties, showcasing their utility as synthetic intermediates for developing new drugs and therapeutic agents (Marchal et al., 2010).

Transformation Mechanisms in Environmental Applications

The transformation of antibiotics, such as sulfadiazine (SDZ), through catalytic ozonation was explored by Kråkström et al. (2020), where 2-Methoxy-5-nitropyrimidin-4-amine was identified as a transformation product. This study highlighted the mechanism of SDZ transformation, including the rearrangement and ring-closing reactions, which result in various transformation products. Such insights are vital for understanding the environmental fate of pharmaceuticals and developing methods for their removal or degradation in wastewater treatment processes (Kråkström et al., 2020).

Activation and Reactivity Enhancement

Research on the aminolysis of methoxy groups in pyrimidine derivatives, activated by a 5-nitroso group, was conducted by Marchal et al. (2002). They found that the introduction of a 5-nitroso group significantly increases the reactivity towards nucleophilic substitution, facilitating the aminolysis process in both hydroxylic and non-hydroxylic media. This enhancement of reactivity is critical for synthesizing a wide range of 2-aminopyrimidines efficiently, demonstrating the role of 2-Methoxy-5-nitropyrimidin-4-amine in facilitating chemical transformations for synthesizing complex molecules (Marchal et al., 2002).

Molecular and Supramolecular Structural Insights

The study of symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines by Quesada et al. (2004) revealed insights into their molecular and supramolecular structures. They found that these compounds, particularly those with a 5-nitroso substituent, exhibit polarized molecular-electronic structures leading to extensive charge-assisted hydrogen bonding. This understanding aids in the development of novel materials and molecular systems with specific interaction capabilities, highlighting the importance of 2-Methoxy-5-nitropyrimidin-4-amine derivatives in materials science (Quesada et al., 2004).

Safety And Hazards

The safety information for 2-Methoxy-5-nitropyrimidin-4-amine indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-methoxy-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYPCKIDOSPATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390925
Record name 2-Methoxy-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-nitropyrimidin-4-amine

CAS RN

304646-29-5
Record name 2-Methoxy-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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